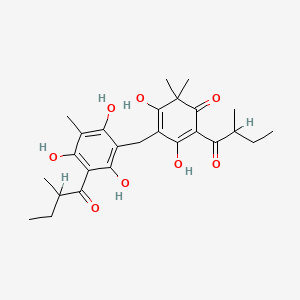

Saroaspidin C

Description

from the plant Hypericum japonicum; Chinese herbal medicine; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-6,6-dimethyl-2-(2-methylbutanoyl)-4-[[2,4,6-trihydroxy-3-methyl-5-(2-methylbutanoyl)phenyl]methyl]cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8/c1-8-11(3)18(27)16-21(30)13(5)20(29)14(22(16)31)10-15-23(32)17(19(28)12(4)9-2)25(34)26(6,7)24(15)33/h11-12,29-33H,8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYXOMCJMHZWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C(C)CC)(C)C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920863 | |

| Record name | 3,5-Dihydroxy-6,6-dimethyl-2-(2-methylbutanoyl)-4-{[2,4,6-trihydroxy-3-methyl-5-(2-methylbutanoyl)phenyl]methyl}cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112663-70-4 | |

| Record name | Saroaspidin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112663704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-6,6-dimethyl-2-(2-methylbutanoyl)-4-{[2,4,6-trihydroxy-3-methyl-5-(2-methylbutanoyl)phenyl]methyl}cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Saroaspidin C from Hypericum japonicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Saroaspidin C, a dimeric acylphloroglucinol derivative, from the plant Hypericum japonicum. The document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the experimental workflow and relevant biological signaling pathways.

Introduction

Hypericum japonicum, commonly known as St. John's Wort, is a plant rich in a variety of bioactive secondary metabolites, including phloroglucinol derivatives. Among these, this compound has garnered interest for its potential therapeutic properties, including its antibiotic activities. This guide serves as a technical resource for the efficient extraction, separation, and purification of this compound for further research and development.

Experimental Protocols

The isolation of this compound from Hypericum japonicum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of dimeric acylphloroglucinols from Hypericum species.

Plant Material and Extraction

-

Plant Material : Whole plants of Hypericum japonicum are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder.

-

Extraction : The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

Fractionation

-

Solvent Partitioning : The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, typically petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Activity-Guided Fractionation : The EtOAc-soluble fraction, which is generally rich in phloroglucinol derivatives, is selected for further separation.

Chromatographic Purification

-

Silica Gel Column Chromatography : The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography : Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification of this compound is achieved by preparative HPLC on a C18 column, typically using a methanol-water or acetonitrile-water gradient system.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the isolation and characterization of this compound and similar phloroglucinol derivatives from Hypericum japonicum.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₃₂O₈ | Ishiguro et al., 1987 |

| Molecular Weight | 460.5 g/mol | Ishiguro et al., 1987 |

| Appearance | Yellow gum or amorphous powder | Inferred from similar compounds |

| UV λmax (MeOH) | Not available | - |

| IR (KBr) cm⁻¹ | Not available | - |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for Dimeric Acylphloroglucinols from Hypericum japonicum (in CDCl₃)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Filicinic Acid Moiety | ||

| 1 | 108.3 | |

| 2 | 188.1 | |

| 3 | 52.8 | |

| 4 | 20.3 | 1.12 (d, 6.9) |

| 5 | 20.2 | 1.11 (d, 6.9) |

| 6 | 200.5 | |

| 7 | 211.1 | |

| 8 | 49.6 | 2.85 (m) |

| 9 | 12.3 | 0.95 (t, 7.4) |

| 10 | 27.2 | 1.55 (m) |

| 11 | 27.2 | 1.55 (m) |

| Phloroglucinol Moiety | ||

| 1' | 106.5 | |

| 2' | 161.4 | |

| 3' | 105.9 | |

| 4' | 161.2 | |

| 5' | 108.8 | |

| 6' | 160.4 | |

| 7' | 212.1 | |

| 8' | 39.7 | 3.45 (sept, 6.8) |

| 9' | 19.7 | 1.18 (d, 6.8) |

| 10' | 19.6 | 1.18 (d, 6.8) |

| 12 | 22.3 | 3.55 (s) |

| Geranyl Moiety | ||

| 14' | 22.0 | 3.40 (d, 7.4) |

| 15' | 122.2 | 5.15 (t, 7.4) |

| 16' | 139.1 | |

| 17' | 39.9 | 2.08 (m) |

| 18' | 26.5 | 2.08 (m) |

| 19' | 123.8 | 5.08 (t, 6.8) |

| 20' | 132.0 | |

| 21' | 25.8 | 1.68 (s) |

| 22' | 17.8 | 1.60 (s) |

| 23' | 16.4 | 1.80 (s) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Hypericum japonicum.

Signaling Pathways

Phloroglucinol derivatives from Hypericum species have been reported to modulate several key signaling pathways implicated in inflammation and cell death. The following diagrams illustrate the inhibitory effects on the NF-κB and NLRP3 inflammasome pathways, and the ferroptosis pathway.

Methodological & Application

Application Notes and Protocols for the Extraction of Saroaspidin C from Hypericum japonicum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saroaspidin C is a phloroglucinol derivative isolated from the plant Hypericum japonicum, a traditional herbal medicine distributed throughout Asia, Oceania, and North America.[1] Phloroglucinols from Hypericum species are known for a variety of bioactive properties, including antibacterial, antiviral, antioxidant, and anti-tumor activities.[1] this compound, along with its analogs Saroaspidin A and B, has been identified as an antibiotic compound.[2] This document provides a detailed protocol for the extraction and purification of this compound from Hypericum japonicum plant material for research and drug development purposes. Additionally, it outlines the proposed antimicrobial mechanism of action for this class of compounds.

Data Presentation: Extraction Yields

The following table summarizes the reported yields of Saroaspidin A, B, and C from Hypericum japonicum. It is important to note that the initial quantity of plant material used to obtain these yields was not specified in the source literature.

| Compound | Yield (mg) |

| Saroaspidin A | 28 |

| Saroaspidin B | 26 |

| This compound | 9 |

Experimental Protocols

This section details a representative protocol for the extraction and isolation of this compound from the dried aerial parts of Hypericum japonicum. The methodology is based on established procedures for the separation of phloroglucinol derivatives from Hypericum species.

1. Plant Material Preparation

-

Obtain the aerial parts of Hypericum japonicum.

-

Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight, for approximately 10-14 days.

-

Once completely dried, grind the plant material into a fine powder (approximately 100 mesh) using a commercial blender or a mill.

-

Store the powdered plant material in an airtight, dark container to prevent degradation of phytochemicals.

2. Extraction

-

Weigh 500 g of the dried, powdered Hypericum japonicum.

-

Place the powder into a large glass container and add 5 L of diethyl ether.

-

Macerate the mixture at room temperature for 72 hours with occasional agitation.

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper.

-

Collect the ether extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ether extract.

3. Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving different chromatographic techniques.

a. Silica Gel Column Chromatography (Initial Fractionation)

-

Prepare a silica gel (70-230 mesh) column (e.g., 5 cm diameter x 60 cm length) packed in hexane.

-

Dissolve the crude ether extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

After the solvent has evaporated, load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate mixtures, starting with 100% hexane and gradually increasing the polarity (e.g., 95:5, 90:10, 80:20, 50:50 hexane:ethyl acetate), followed by 100% ethyl acetate and finally methanol.

-

Collect fractions of 250 mL and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3) and visualizing with UV light and/or an appropriate staining reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions that show a similar TLC profile. Fractions containing this compound are expected to elute with the more polar solvent mixtures.

b. Sephadex LH-20 Column Chromatography (Size Exclusion)

-

Take the enriched fractions containing this compound and concentrate them under reduced pressure.

-

Dissolve the residue in a minimal amount of methanol.

-

Apply the dissolved sample to a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column with methanol at a constant flow rate.

-

This step helps to separate compounds based on their molecular size and to remove polymeric material.

-

Collect small fractions and monitor by TLC to identify those containing this compound.

c. Reversed-Phase Column Chromatography (Fine Purification)

-

Combine and concentrate the this compound-containing fractions from the Sephadex LH-20 column.

-

Perform final purification using reversed-phase (C18) column chromatography.

-

Pack a C18 column with a suitable stationary phase and equilibrate with a mixture of methanol and water (e.g., 1:1).

-

Dissolve the sample in the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing methanol concentration in water (e.g., from 50% to 100% methanol).

-

Collect fractions and monitor with reversed-phase TLC or HPLC to isolate pure this compound.

4. Purity Assessment

-

The purity of the isolated this compound should be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

-

The identity and structure of the compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Proposed Antimicrobial Signaling Pathway and Mechanism of Action

While the specific signaling pathway for this compound has not been fully elucidated, the antimicrobial mechanism of phloroglucinol derivatives is believed to involve a multi-pronged attack on bacterial cells. The primary mechanisms include the disruption of the bacterial cell membrane and the induction of oxidative stress.

The proposed workflow for the extraction and purification of this compound is illustrated below:

Caption: Experimental workflow for this compound extraction.

The proposed antimicrobial mechanism of action for phloroglucinols like this compound is depicted in the following diagram:

References

Safety Operating Guide

Prudent Disposal Procedures for Novel Research Compounds Like Saroaspidin C

Disclaimer: As no specific Safety Data Sheet (SDS) or disposal information is publicly available for a compound designated "Saroaspidin C," this document provides general guidance for the proper disposal of novel or uncharacterized chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The primary directive is to treat any unknown substance as hazardous.

The proper disposal of a novel chemical entity, such as this compound, is a critical component of laboratory safety and environmental responsibility. The principal goal is to prevent the release of biologically active or hazardous materials into the environment. All disposal procedures should be conducted in accordance with established safety protocols and regulations.

Quantitative Data for Novel Compound Waste Management

Without a specific SDS for "this compound," a quantitative data table cannot be populated with its specific properties. However, researchers should aim to determine and record the following information for any novel compound to inform their risk assessment and disposal plan. This table serves as a template for the necessary data collection.

| Parameter | Value / Observation |

| Chemical Name/Identifier | This compound (or internal compound ID) |

| Physical State | Solid (e.g., powder, crystalline), Liquid (e.g., oil, solution) |

| Appearance | Color, odor |

| Known Solvents | e.g., DMSO, Ethanol, Water |

| Potential Hazards | Based on structural alerts, preliminary in-vitro data, or analogy to similar compounds. Treat as toxic and potentially reactive. |

| pH of Aqueous Solution | To be determined if soluble in water. |

| Reactivity Data | Note any observed reactivity with air, water, or other substances. |

| Waste Container Type | e.g., HDPE Carboy, Glass Bottle, Lined Pail |

| Accumulation Start Date | Date waste was first added to the container. |

| Disposal Request Date | Date a pickup was requested from EHS. |

Standard Operating Procedure for Disposal

Researchers must follow a systematic approach for the disposal of investigational compounds. The following steps outline a general protocol that should be adapted based on any available knowledge of the substance and institutional guidelines.

Hazard Assessment and Characterization

-

Treat as Hazardous: In the absence of specific data, treat this compound as a hazardous chemical.[1] This means it should not be disposed of down the drain or in regular trash.[2][3]

-

Consult Internal Data: Review all available internal research data, including any toxicological or stability information, which might provide clues about its properties.

-

Preliminary Analysis (if necessary): If the compound is completely uncharacterized, your institution's EHS department may require a preliminary analysis before they can accept it for disposal.[4][5][6] This process should only be performed by trained personnel.

Personal Protective Equipment (PPE)

-

At a minimum, wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound waste.[7][8]

-

If there is a risk of generating dust or aerosols, work within a chemical fume hood and consider respiratory protection.[8]

Waste Segregation and Collection

-

Do Not Mix: Do not mix this compound waste with other chemical waste streams.[2][7] It should be collected in a designated, properly labeled, and sealed container.

-

Solid Waste: Place unused or contaminated solid materials (e.g., weighing papers, contaminated gloves, pipette tips) directly into a designated solid hazardous waste container.[7]

-

Liquid Waste: Carefully pour liquid waste (e.g., stock solutions, experimental media containing the compound) into a labeled, sealed, and chemically compatible liquid waste container.[7] Use a funnel to prevent spills.

-

Contaminated Sharps: Dispose of contaminated sharps (e.g., needles, glass Pasteur pipettes) in a designated sharps container that is also labeled as containing the chemical waste.[7][9]

Labeling and Storage

-

Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the estimated concentration and quantity, and the date of accumulation.[1][10]

-

Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.[7] Ensure secondary containment is used for liquid waste containers.[2]

Decontamination and Disposal

-

Decontamination: Decontaminate surfaces and equipment that have come into contact with the compound using an appropriate solvent or cleaning agent. All decontamination materials (e.g., wipes, rinsate) must be collected as hazardous waste.[7]

-

Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[2][7] Do not attempt to transport or dispose of the chemical waste yourself.

Experimental Protocol: Preliminary Hazard Assessment of a Novel Compound

This protocol outlines a basic methodology for characterizing an unknown research chemical for the purpose of safe disposal. This should only be performed by trained personnel in a controlled laboratory environment, preferably within a chemical fume hood.

Objective: To gather basic physical and chemical properties of a novel compound to inform EHS for proper disposal.

Materials:

-

Small sample of the novel compound (this compound)

-

Personal Protective Equipment (PPE) as described above

-

Test tubes, beakers, and appropriate labware

-

pH paper or a calibrated pH meter

-

Deionized water

-

Bunsen burner (use with extreme caution and only if necessary)

-

Lead acetate paper (for sulfide test, if applicable)

Methodology:

-

Visual Evaluation: In a chemical fume hood, carefully observe the material. Note its physical state (solid, liquid), color, and any odor. Inspect the container for any signs of degradation, swelling, or crystal growth, which could indicate reactivity.[11]

-

Water Reactivity and Solubility Test:

-

Place a very small amount (a few milligrams or drops) of the material into a test tube.

-

From a safe distance, add a few drops of deionized water. Observe for any reaction such as gas evolution, heat generation, or fuming. If a reaction occurs, label the waste as "Water Reactive" and proceed no further.[4][11]

-

If no reaction is observed, add more water to assess solubility. Note if the material is soluble, insoluble, or if it sinks or floats.[11]

-

-

pH Determination (for aqueous solutions/suspensions):

-

If the material is soluble or can be suspended in water, dip pH paper into the solution or use a pH meter to determine its corrosivity.[4] Record the pH value.

-

-

Flammability Test (Use extreme caution):

-

This test should only be performed if deemed necessary and safe. Dip a cotton swab into the liquid or onto the solid material.

-

Pass the swab briefly through the flame of a Bunsen burner. Note if the material ignites.[11]

-

-

Documentation:

-

Record all observations on a hazardous waste tag or an "Unknown Chemical Waste Characterization Form" as required by your institution.[12] Attach this form securely to the waste container.

-

Disposal Workflow Diagram

Caption: Workflow for the safe disposal of novel research compounds.

References

- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 3. acs.org [acs.org]

- 4. cws.auburn.edu [cws.auburn.edu]

- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 6. Unknown Material Analysis – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. benchchem.com [benchchem.com]

- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]

- 11. uttyler.edu [uttyler.edu]

- 12. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.